Rolofylline

Descripción general

Descripción

Rolofylline, también conocido como KW-3902, es un diurético experimental que actúa como antagonista selectivo del receptor de adenosina A1. Fue descubierto por NovaCardia, Inc., que luego fue adquirida por Merck & Co., Inc. This compound ha sido estudiado principalmente por su posible uso en el tratamiento de la insuficiencia cardíaca aguda y el deterioro renal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de rolofylline implica la formación de un derivado de purina. Los pasos clave incluyen la alquilación de un núcleo de purina y la posterior ciclación para formar la estructura tricíclica. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de this compound probablemente involucraría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Rolofylline sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de purina.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en el núcleo de purina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones típicamente involucran temperaturas controladas y pH para asegurar reacciones selectivas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos de this compound, que conservan cierta actividad farmacológica .

Aplicaciones Científicas De Investigación

PROTECT Study

The most significant clinical trial involving rolofylline is the PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound) study. This large-scale phase III trial aimed to assess the effects of this compound on renal function and symptom relief in patients hospitalized with acute decompensated heart failure.

- Study Design : The PROTECT study randomized 2,033 patients to receive either this compound (30 mg/day) or placebo for up to three days. The primary endpoint was persistent worsening renal function, defined as an increase in serum creatinine levels or the need for dialysis.

- Results : The findings indicated no significant difference between the this compound and placebo groups regarding persistent worsening renal function (15.0% vs. 13.7%, odds ratio 1.11, p = 0.44) . Additionally, while there were trends towards improved dyspnea in the this compound group, these were not statistically significant across all endpoints .

- Adverse Effects : Notably, patients receiving this compound exhibited a higher incidence of seizures compared to those on placebo, raising concerns about the safety profile of this compound .

Summary of Findings

| Outcome Measure | This compound Group | Placebo Group | P-Value |

|---|---|---|---|

| Persistent Worsening Renal Function | 15.0% | 13.7% | 0.44 |

| Treatment Success | 40.6% | 36.0% | 0.04 |

| Treatment Failure | 21.8% | 19.8% | 0.30 |

| Seizures | Increased incidence | Lower incidence | N/A |

Implications for Future Research

The disappointing outcomes from the PROTECT study have led to a reevaluation of the role of adenosine A1 receptor antagonists like this compound in treating acute heart failure and associated renal dysfunction. Researchers are now focusing on identifying safer and more effective compounds within this pharmacological class.

Mecanismo De Acción

Rolofylline ejerce sus efectos antagonizando selectivamente los receptores de adenosina A1. Estos receptores están involucrados en varios procesos fisiológicos, incluida la regulación del flujo sanguíneo renal y la reabsorción de sodio. Al bloquear estos receptores, this compound promueve la diuresis y mejora la función renal. Los objetivos moleculares incluyen los receptores de adenosina A1 en el riñón, que median la vasoconstricción y la reabsorción de sodio .

Comparación Con Compuestos Similares

Compuestos similares

Teofilina: Otro derivado de la xantina con propiedades broncodilatadoras.

Cafeína: Un estimulante conocido que también actúa como antagonista del receptor de adenosina.

Aminofilina: Un compuesto similar a la teofilina utilizado en el tratamiento de enfermedades respiratorias.

Singularidad de Rolofylline

This compound es único debido a su alta selectividad para los receptores de adenosina A1, lo que lo hace particularmente eficaz en la promoción de la diuresis sin efectos secundarios significativos en otros subtipos de receptores de adenosina. Esta selectividad lo distingue de otros derivados de la xantina como la teofilina y la cafeína, que tienen perfiles de actividad más amplios .

Actividad Biológica

Rolofylline, also known as KW-3902, is a selective antagonist of the adenosine A1 receptor that has garnered attention for its potential therapeutic applications, particularly in the context of heart failure and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound functions primarily as an adenosine A1 receptor antagonist . In conditions such as heart failure, plasma adenosine levels are elevated, leading to increased activation of A1 receptors which mediate various physiological responses including vasoconstriction and sodium reabsorption in the kidneys. By inhibiting these receptors, this compound promotes renal blood flow and enhances diuresis, thereby alleviating symptoms associated with fluid overload in heart failure patients .

Pharmacological Profile

- Chemical Structure : CHNO

- Molecular Weight : 356.47 g/mol

- IC50 Values : this compound has been shown to inhibit osteoclast formation with an IC50 ranging from 20 to 70 nM .

1. Heart Failure Management

The PROTECT Pilot Study investigated the effects of this compound on patients with acute heart failure (AHF). The study demonstrated that this compound facilitated diuresis and preserved renal function in these patients. It was noted that the drug improved clinical outcomes related to fluid overload .

2. Neurodegenerative Disease

Research has indicated that this compound alleviates presynaptic dysfunction associated with tauopathies—conditions characterized by tau protein aggregation in neurons. In a study involving transgenic mice expressing proaggregant tau, oral administration of this compound restored spatial memory deficits and normalized synaptic transmission after two weeks of treatment .

Summary of Biological Activities

Research Findings

- Adenosine A1 Receptor Antagonism : The inhibition of A1 receptors by this compound leads to increased renal blood flow and diuresis, crucial for managing conditions like heart failure where fluid overload is prevalent .

- Neuronal Activity Restoration : In models of neurodegeneration, this compound has been shown to mitigate the effects of tau-induced neuronal dysfunction, suggesting a potential role in treating neurodegenerative diseases characterized by tau pathology .

- Impact on Osteoclasts : The compound has demonstrated significant effects on bone metabolism by inhibiting osteoclast formation, which may have implications for diseases such as osteoporosis .

Propiedades

Key on ui mechanism of action |

Rolofylline is an adenosine A1-receptor antagonist. Plasma adenosine levels are elevated in patients with heart failure and adenosine A1 receptors in the kidney mediate vasoconstriction of afferent arterioles, reabsorption of sodium and water in proximal tubules, and tubuloglomerular feedback in the juxtaglomerular apparatus. Accordingly, inhibition of these receptors would be expected to increase renal blood flow and enhance diuresis. The effects of Rolofylline on renal function are consistent with those obtained with another adenosine A1-receptor antagonist in both experimental and human heart failure. |

|---|---|

Número CAS |

136199-02-5 |

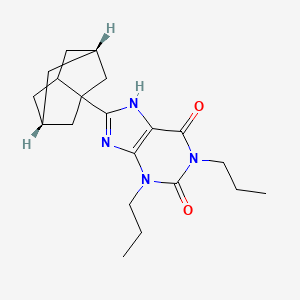

Fórmula molecular |

C20H28N4O2 |

Peso molecular |

356.5 g/mol |

Nombre IUPAC |

1,3-dipropyl-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione |

InChI |

InChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22)/t12-,13+,14?,20? |

Clave InChI |

PJBFVWGQFLYWCB-QUYAXPHCSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5 |

SMILES isomérico |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34C[C@@H]5C[C@H](C3)CC4C5 |

SMILES canónico |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5 |

Apariencia |

Solid powder |

Key on ui other cas no. |

136199-02-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,3-dipropyl-8-(3-noradamantyl)xanthine 1,3-DNAX 8-(3-noradamantyl)-1,3-dipropylxanthine 8-(noradamantan-3-yl)-1,3-dipropylxanthine KW 3902 KW-3902 MK 7418 MK-7418 MK7418 rolofylline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.